Diproqualone

Description

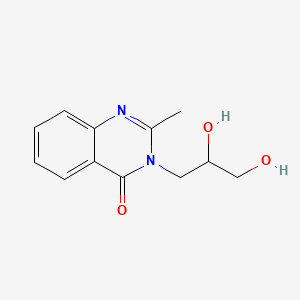

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGLQWGMESPVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865821 | |

| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36518-02-2, 46800-89-9 | |

| Record name | Diproqualone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diproqualone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diproqualone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diproqualone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROQUALONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diproqualone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative and an analogue of methaqualone, exhibits a complex pharmacological profile characterized by sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, focusing on its interactions with the GABAergic, histaminergic, and cyclooxygenase systems, as well as its potential activity at sigma receptors. Due to a scarcity of publicly available quantitative data for this compound, this guide incorporates data from its parent compound, methaqualone, to illustrate the principles of its primary mechanism of action at the GABAA receptor. Detailed experimental protocols for the key assays used to elucidate these mechanisms are provided, alongside visualizations of the relevant signaling pathways and a representative experimental workflow.

Core Mechanisms of Action

This compound's diverse pharmacological effects are attributed to its interaction with multiple molecular targets. The primary mechanisms include:

-

Positive Allosteric Modulation of GABAA Receptors: this compound is an agonist at the β subtype of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). This action is responsible for its sedative and anxiolytic effects.

-

Histamine Receptor Antagonism: The drug acts as an antagonist at histamine receptors, contributing to its sedative and antihistaminic properties.

-

Cyclooxygenase-1 (COX-1) Inhibition: this compound inhibits the COX-1 enzyme, which is involved in the synthesis of prostaglandins, leading to its analgesic and anti-inflammatory effects.

-

Sigma Receptor Agonism (Putative): There is evidence to suggest that this compound may act as an agonist at sigma-1 and sigma-2 receptors, although the clinical significance of this interaction is not yet fully understood.

Quantitative Pharmacological Data

| Compound | Receptor Subtype | EC50 (µM) | Emax (% of GABA max) | Assay Type | Reference |

| Methaqualone | α1β2γ2S GABAA | 17 ± 2 | 7.9 ± 0.8 | Two-electrode voltage clamp | [1] |

| Methaqualone | α2β2γ2S GABAA | 15 ± 2 | 8.8 ± 0.9 | Two-electrode voltage clamp | [1] |

| Methaqualone | α3β2γ2S GABAA | 19 ± 3 | 10 ± 1 | Two-electrode voltage clamp | [1] |

| Methaqualone | α5β2γ2S GABAA | 21 ± 3 | 11 ± 1 | Two-electrode voltage clamp | [1] |

Table 1: Positive Allosteric Modulatory Effects of Methaqualone at Human GABAA Receptors. Data represents the potentiation of the GABA EC10 response.

Detailed Experimental Protocols

The following sections describe the general experimental methodologies employed to characterize the interaction of compounds like this compound with their primary molecular targets.

GABAA Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is a standard method for studying the effects of a compound on ion channel function, such as the GABAA receptor, expressed in Xenopus laevis oocytes.

Objective: To determine if a test compound modulates GABA-induced currents at specific GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cDNA or cRNA for desired GABAA receptor subunits (e.g., α1, β2, γ2)

-

Collagenase solution

-

Incubation medium (ND96)

-

Recording solution (ND96)

-

GABA stock solution

-

Test compound (this compound) stock solution

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes

Procedure:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in collagenase solution.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

-

Incubation: Incubate the injected oocytes for 1-7 days at 18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).

-

Record the changes in the current amplitude.

-

-

Data Analysis: Plot the potentiation of the GABA-induced current as a function of the test compound concentration to determine the EC50 and Emax.

Histamine H1 Receptor Binding: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor, in this case, the histamine H1 receptor.

Objective: To quantify the affinity of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the histamine H1 receptor (e.g., from HEK293 cells)

-

Radioligand (e.g., [3H]-mepyramine)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding competitor (e.g., a high concentration of an unlabeled H1 antagonist)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Total and Non-specific Binding: Prepare control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific competitor).

-

Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cyclooxygenase-1 (COX-1) Inhibition: Fluorometric Assay

This protocol measures the ability of a compound to inhibit the activity of the COX-1 enzyme.

Objective: To determine the IC50 of this compound for COX-1.

Materials:

-

Purified COX-1 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex Red)

-

Heme (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound)

-

Known COX-1 inhibitor (positive control)

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

-

Inhibitor Addition: Add varying concentrations of the test compound or the positive control to the appropriate wells. Add vehicle to the control wells.

-

Enzyme Addition: Add the COX-1 enzyme to all wells except the no-enzyme control.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

Caption: this compound's GABAergic signaling pathway.

References

Diproqualone's Activity at the GABAA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Positive Allosteric Modulation

Diproqualone is classified as a positive allosteric modulator (PAM) of the GABAA receptor.[1][2][3] Unlike orthosteric agonists that bind directly to the GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex.[1][2] This binding event induces a conformational change in the receptor that enhances the effect of GABA, the endogenous ligand. The primary mechanism by which this compound and other quinazolinone-class modulators are thought to potentiate GABAergic neurotransmission is by increasing the receptor's apparent affinity for GABA and/or increasing the efficacy of GABA-induced chloride ion channel opening. This leads to a greater influx of chloride ions into the neuron upon GABA binding, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

The proposed binding site for quinazolinone derivatives, including this compound, is located at the transmembrane domain (TMD) at the interface between the β(+) and α(-) subunits of the GABAA receptor. This site is distinct from the benzodiazepine binding site (at the α/γ interface) and the barbiturate binding site. Cryo-electron microscopy studies of methaqualone have provided structural insights into its binding at this transmembrane site, revealing interactions that are thought to allosterically modulate the ion channel gate.

Quantitative Data on GABAA Receptor Modulation

While specific quantitative data for this compound's binding affinity and potentiation of GABAA receptors are not available in the cited literature, data for the parent compound, methaqualone, and other analogs provide valuable context. It is important to note that these values should be considered as estimations for this compound's activity and would require experimental validation.

Table 1: Representative Quantitative Data for Methaqualone at GABAA Receptors

| Parameter | Value | Receptor Subtype | Comments |

| EC50 (Potentiation) | Mid-micromolar range | α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S | Effective concentration for 50% of maximal potentiation of a submaximal GABA concentration (e.g., EC10). |

| Maximal Potentiation | 6- to 8-fold increase | α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S | The maximal enhancement of the GABA EC10-evoked current. |

| Maximal Potentiation | 2- to 3-fold greater than GABA maximum | α4β2δ, α6β2δ | Potentiation exceeding the maximal response to GABA alone, indicating superagonism. |

Note: The lack of specific Ki and IC50 values for this compound in radioligand binding assays is a significant data gap. Such studies would be necessary to definitively characterize its affinity for the GABAA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound at the GABAA receptor.

GABAA Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the GABAA receptor.

1. Membrane Preparation:

-

Homogenize rat whole brain or specific brain regions in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the prepared membrane homogenate (typically 100-200 µg of protein), a radiolabeled ligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., 100 µM GABA for [3H]muscimol binding).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound's modulatory effects on GABAA receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2s).

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply GABA and the test compound (this compound) to the oocyte via the perfusion system.

3. Experimental Procedure:

-

To determine the EC50 of GABA, apply increasing concentrations of GABA and record the resulting chloride currents.

-

To assess the modulatory effect of this compound, first apply a submaximal concentration of GABA (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated currents.

-

To determine if this compound has direct agonist activity, apply this compound in the absence of GABA.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents.

-

For potentiation experiments, express the potentiated current as a percentage of the control GABA current.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC50 for potentiation and the maximal potentiation effect.

-

Fit the concentration-response data to the Hill equation to determine EC50 values and Hill slopes.

Visualizations

GABAA Receptor Signaling Pathway with this compound Modulation

Caption: this compound allosterically modulates the GABAA receptor.

Experimental Workflow for GABAA Receptor Binding Assay

Caption: Workflow for a GABAA receptor radioligand binding assay.

Structure-Activity Relationship of Quinazolinones

Note: A placeholder image is used in the DOT script. For a functional diagram, a valid image URL of a general quinazolinone structure would be required.

Caption: Key positions for structure-activity relationships of quinazolinones.

Conclusion

This compound is a positive allosteric modulator of the GABAA receptor, belonging to the quinazolinone class of compounds. Its mechanism of action involves binding to a transmembrane site at the β/α subunit interface, which enhances GABA-mediated chloride currents and leads to neuronal inhibition. While specific quantitative data for this compound are lacking, the information available for its parent compound, methaqualone, suggests that it likely acts as a potent modulator of various GABAA receptor subtypes. Further research, including radioligand binding studies and detailed electrophysiological characterization, is necessary to fully elucidate the pharmacological profile of this compound and its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.

References

Pharmacological Profile of Diproqualone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diproqualone is a derivative of the quinazolinone class of compounds, structurally related to methaqualone.[1] Developed in the late 1950s, it has been marketed in some European countries for its therapeutic effects, including sedation, anxiolysis, and relief from inflammatory pain.[1] Its clinical applications have ranged from treating insomnia and anxiety to managing pain associated with conditions like osteoarthritis and rheumatoid arthritis. The multifaceted nature of this compound's pharmacological effects stems from its interaction with multiple molecular targets within the central nervous system and periphery. This guide serves to consolidate the current understanding of this compound's pharmacology and provide a technical framework for its further investigation.

Pharmacodynamics

The pharmacodynamic effects of this compound are a composite of its actions at several distinct receptor and enzyme systems.

GABAergic Activity

This compound is classified as a GABAergic compound, exerting its sedative and anxiolytic effects through the potentiation of GABA-A receptors. Specifically, it is reported to act as a positive allosteric modulator, with agonist activity at the β subtype of the GABA-A receptor. This modulation enhances the inhibitory effects of the endogenous neurotransmitter GABA, leading to a decrease in neuronal excitability.

Antihistaminic Activity

This compound also possesses antihistamine properties, which contribute to its sedative effects. It is described as an antagonist at histamine receptors, although the specific subtype selectivity is not always detailed in the available literature, it is presumed to primarily target the H1 receptor, consistent with the sedative profile of first-generation antihistamines.

Anti-inflammatory and Analgesic Activity

The analgesic and anti-inflammatory actions of this compound are attributed to its ability to inhibit the cyclooxygenase-1 (COX-1) enzyme. By blocking COX-1, this compound interferes with the synthesis of prostaglandins, which are key mediators of inflammation and pain signaling.

Sigma Receptor Activity

There is also speculation that this compound may have agonist activity at both the sigma-1 and sigma-2 receptors. The clinical significance and contribution of this activity to its overall pharmacological profile remain to be fully elucidated.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as illustrative examples of how such data would be structured. The values provided are hypothetical and are intended to guide researchers in the presentation of their own experimental findings.

Table 1: Illustrative Receptor Binding Affinities (Ki) of this compound

| Target | Radioligand | Tissue/Cell Line | Ki (nM) [Hypothetical] |

| GABA-A (β subtype) | [³H]-Muscimol | Rat brain membranes | 50 |

| Histamine H1 | [³H]-Mepyramine | Human recombinant | 100 |

| Sigma-1 | [³H]-(+)-Pentazocine | Guinea pig brain | 200 |

| Sigma-2 | [³H]-DTG | Rat liver | 350 |

Table 2: Illustrative Functional Potencies (IC50/EC50) of this compound

| Assay | Target/Enzyme | Measurement | Potency (nM) [Hypothetical] |

| Functional Assay | GABA-A Receptor | GABA-evoked Cl- current | EC50: 150 |

| Enzyme Inhibition | COX-1 | Prostaglandin E2 production | IC50: 500 |

| Functional Assay | Histamine H1 Receptor | Histamine-induced Ca2+ flux | IC50: 250 |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

GABA-A Receptor Signaling Pathway

Histamine H1 Receptor Signaling Pathway

Cyclooxygenase-1 (COX-1) Signaling Pathway

Experimental Protocols

The following are detailed, representative protocols for conducting key in vitro assays to determine the pharmacological profile of a compound like this compound.

GABA-A Receptor Binding Assay ([³H]-Muscimol)

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

-

Radioligand: [³H]-Muscimol

-

Non-specific binding control: Unlabeled GABA or bicuculline methiodide

-

Tissue: Rat whole brain membranes (or specific brain regions)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Assay buffer, [³H]-Muscimol (e.g., 2-5 nM final concentration), and vehicle.

-

Non-specific Binding: Assay buffer, [³H]-Muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM) or bicuculline methiodide (e.g., 100 µM).

-

This compound Competition: Assay buffer, [³H]-Muscimol, and varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at 4°C for 30-60 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Muscimol binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Binding Assay ([³H]-Mepyramine)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Radioligand: [³H]-Mepyramine (also known as pyrilamine)

-

Non-specific binding control: Unlabeled mepyramine or another high-affinity H1 antagonist

-

Tissue/Cells: Guinea pig cerebellum membranes or a cell line stably expressing the human H1 receptor (e.g., CHO or HEK293 cells)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test Compound: this compound, prepared as described above.

-

Other materials as listed in Protocol 5.1.

Procedure:

-

Membrane Preparation: Prepare membranes from the chosen tissue or cell line as described in Protocol 5.1.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Assay buffer, [³H]-Mepyramine (e.g., 1-2 nM final concentration), and vehicle.

-

Non-specific Binding: Assay buffer, [³H]-Mepyramine, and a high concentration of unlabeled mepyramine (e.g., 10 µM).

-

This compound Competition: Assay buffer, [³H]-Mepyramine, and varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation to each tube. Incubate at 25°C for 60 minutes.

-

Filtration: Terminate the reaction and wash the filters as described in Protocol 5.1.

-

Quantification: Measure radioactivity as described in Protocol 5.1.

-

Data Analysis: Calculate the IC50 and Ki values for this compound as described in Protocol 5.1.

COX-1 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on COX-1 activity.

Materials:

-

Enzyme: Purified ovine or human COX-1

-

Substrate: Arachidonic acid

-

Cofactors: Hematin, epinephrine

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Detection Reagent: A suitable colorimetric or fluorometric probe to measure prostaglandin production (e.g., by measuring the peroxidase activity of COX or by ELISA for a specific prostaglandin like PGE2).

-

Test Compound: this compound, prepared as described above.

-

Positive Control: A known COX-1 inhibitor (e.g., indomethacin, SC-560).

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the following to the appropriate wells:

-

100% Activity Control: Assay buffer, cofactors, COX-1 enzyme, and vehicle.

-

Inhibitor Wells: Assay buffer, cofactors, COX-1 enzyme, and varying concentrations of this compound or the positive control.

-

Blank: Assay buffer, cofactors, and vehicle (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Detection: Stop the reaction (e.g., by adding a stop solution) and measure the product formation using a microplate reader at the appropriate wavelength for the detection reagent used.

-

Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound in humans are not extensively reported in recent literature. As a quinazolinone derivative, it is expected to undergo hepatic metabolism. The presence of hydroxyl groups in its structure suggests that it may be subject to phase II conjugation reactions, such as glucuronidation, to facilitate its excretion. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Behavioral Effects

Given its pharmacological profile, this compound is expected to produce a range of behavioral effects in animal models, including:

-

Sedation and Hypnosis: A reduction in locomotor activity and an increase in sleep duration.

-

Anxiolysis: An increase in open-arm exploration in the elevated plus-maze or an increase in time spent in the light side of a light-dark box.

-

Analgesia: An increase in the latency to respond to a thermal or mechanical noxious stimulus (e.g., in the hot plate or von Frey test).

-

Anti-inflammatory Effects: A reduction in paw edema in a carrageenan-induced inflammation model.

Systematic in vivo studies are needed to quantify these effects and establish a dose-response relationship.

Conclusion

This compound is a pharmacologically complex agent with activities at GABA-A, histamine, and COX-1 targets, and potentially at sigma receptors. This profile underpins its observed sedative, anxiolytic, antihistaminic, and analgesic effects. While a qualitative understanding of its mechanisms exists, a significant gap remains in the quantitative characterization of its interactions with these targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the pharmacological profile of this compound and similar compounds. Such studies are essential for a complete understanding of its therapeutic potential and for the development of novel drugs with improved selectivity and safety profiles.

Disclaimer: This document is intended for research and informational purposes only. The quantitative data presented in the tables is illustrative and not based on experimental results for this compound. Researchers should conduct their own experiments to determine the actual pharmacological parameters of this compound.

References

Diproqualone: A Technical Guide on its Sedative and Anxiolytic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diproqualone, chemically known as 3-(2,3-dihydroxypropyl)-2-methyl-quinazolin-4-one, belongs to the quinazolinone class of central nervous system depressants[2][3]. Unlike its more notorious analogue, methaqualone, which was widely discontinued due to its high potential for abuse, this compound has remained in limited clinical use in some regions, often in combination formulations, for conditions such as inflammatory pain[1][4]. Its therapeutic utility is attributed to a broader pharmacological profile that extends beyond sedation and anxiolysis to include anti-inflammatory and analgesic effects. This document aims to consolidate the technical information regarding its sedative and anxiolytic actions.

Pharmacological Profile

The sedative and anxiolytic effects of this compound are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABAA) receptor system. However, its complete pharmacological profile is more complex, involving multiple targets that contribute to its overall effects.

Mechanism of Action

This compound's primary mechanism for its sedative and anxiolytic properties is its activity as a positive allosteric modulator of the GABAA receptor, with a reported selectivity for the β-subtype. By enhancing the effect of the inhibitory neurotransmitter GABA, this compound promotes chloride ion influx, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.

In addition to its GABAergic activity, this compound also exhibits:

-

Histamine Receptor Antagonism: It acts as an antagonist at histamine receptors, which likely contributes to its sedative and anti-inflammatory effects.

-

Cyclooxygenase-1 (COX-1) Inhibition: this compound inhibits the COX-1 enzyme, which is responsible for its analgesic and anti-inflammatory properties.

-

Sigma Receptor Activity: There is some evidence to suggest that this compound may also act as an agonist at sigma-1 and sigma-2 receptors, although the clinical significance of this interaction is not yet fully understood.

Data Presentation

A comprehensive search of scientific literature did not yield specific quantitative data for this compound's binding affinities (Ki, IC50) or in vivo potencies (ED50) for its sedative and anxiolytic effects. The following tables summarize the known pharmacological targets and the qualitative nature of this compound's interaction.

| Pharmacological Target | Interaction Type | Reported Effects | Quantitative Data |

| GABAA Receptor (β-subtype) | Agonist / Positive Allosteric Modulator | Sedation, Anxiolysis, Muscle Relaxation | Not Available |

| Histamine Receptors | Antagonist | Sedation, Antihistaminic Effects | Not Available |

| Cyclooxygenase-1 (COX-1) | Inhibitor | Analgesia, Anti-inflammatory Effects | Not Available |

| Sigma-1 Receptor | Possible Agonist | Undetermined Clinical Relevance | Not Available |

| Sigma-2 Receptor | Possible Agonist | Undetermined Clinical Relevance | Not Available |

Signaling Pathways

The primary signaling pathway involved in the sedative and anxiolytic effects of this compound is the enhancement of GABAergic neurotransmission.

This compound's GABAergic Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the sedative and anxiolytic properties of a compound like this compound.

In Vitro: GABAA Receptor Binding Assay

This assay determines the binding affinity of a test compound to the GABAA receptor.

-

Objective: To quantify the affinity of this compound for the GABAA receptor complex.

-

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

Radioligand (e.g., [3H]-Muscimol or [3H]-Flunitrazepam)

-

Test compound (this compound)

-

Non-specific binding control (e.g., unlabeled GABA or diazepam)

-

Buffers (Homogenization and Assay buffers)

-

Centrifuge, filtration apparatus, liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in assay buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In triplicate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding) from the resulting curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

-

In Vivo: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Objective: To evaluate the anxiolytic effects of this compound in a rodent model.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound (at various doses) or a vehicle control to different groups of animals, typically via intraperitoneal (IP) or oral (PO) route, at a predetermined time before testing. A positive control group receiving a known anxiolytic (e.g., diazepam) should also be included.

-

Testing:

-

Place each animal individually in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

-

-

In Vivo: Thiopental-Induced Sleeping Time for Sedative Activity

This test assesses the sedative-hypnotic properties of a compound by measuring its ability to potentiate the effects of a sub-hypnotic dose of a barbiturate.

-

Objective: To determine the sedative effects of this compound.

-

Materials:

-

Test animals (mice)

-

This compound

-

Thiopental sodium

-

Vehicle control

-

Positive control (e.g., diazepam)

-

-

Procedure:

-

Drug Administration: Administer this compound (at various doses), vehicle, or a positive control to different groups of mice.

-

Induction of Sleep: After a specified pretreatment time, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, IP) to all animals.

-

Observation:

-

Record the latency to the loss of the righting reflex (onset of sleep). The righting reflex is considered lost when the animal remains on its back for more than 30 seconds when placed in that position.

-

Record the duration of the loss of the righting reflex (duration of sleep).

-

-

Data Analysis:

-

A significant decrease in the onset of sleep and/or a significant increase in the duration of sleep in the this compound-treated groups compared to the vehicle control group indicates a sedative effect.

-

-

Experimental Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of a compound's sedative and anxiolytic properties.

Preclinical Evaluation Workflow for Sedative-Anxiolytics.

Conclusion

This compound is a quinazolinone derivative with established sedative and anxiolytic properties, primarily mediated through its action on the GABAA receptor system. Its additional interactions with histamine receptors and the COX-1 enzyme contribute to a broader pharmacological profile that includes antihistaminic and analgesic effects. While the qualitative aspects of its mechanism of action are understood, a notable gap exists in the publicly available scientific literature regarding specific quantitative data on its binding affinities and in vivo potencies. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound to better understand its therapeutic potential and risks. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations into this compound and other novel sedative and anxiolytic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-427941) | 36518-02-2 [evitachem.com]

- 3. This compound | C12H14N2O3 | CID 64112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - Curr Trends Pharm Pharm Chem [ctppc.org]

Diproqualone and the GABAA Receptor: An Examination of a Contested Mechanism

A Technical Review for Researchers and Drug Development Professionals

Introduction

Diproqualone, a quinazolinone derivative and an analog of methaqualone, has been used for its sedative, anxiolytic, and anti-inflammatory properties.[1] While its clinical use has been primarily for inflammatory pain, the precise molecular mechanisms underlying its central nervous system effects, particularly its interaction with the γ-aminobutyric acid type A (GABAA) receptor, remain a subject of discussion with limited dedicated research.[1] This technical guide addresses the current understanding of this compound's activity at the GABAA receptor, with a specific focus on the beta (β) subtypes. It is critical to note at the outset that publicly available, peer-reviewed scientific literature providing detailed quantitative data and experimental protocols on the antagonist activity of this compound at GABAA receptor β-subtypes is not available. In fact, the limited information that exists suggests an agonistic or modulatory role, rather than an antagonistic one.

The GABAA Receptor: A Primer

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2][3] It is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which assemble to form a central chloride-permeable pore.[3] The binding of the neurotransmitter GABA to its sites at the β+/α- interfaces triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect. The receptor complex also possesses numerous allosteric binding sites that can be modulated by a variety of drugs, including benzodiazepines, barbiturates, and neurosteroids.

This compound's Interaction with the GABAA Receptor: An Unclear Picture

While the user's query specifies antagonist activity, a review of available information suggests this compound may act as an agonist at the β subtype of the GABAA receptor. This would imply that this compound, like GABA, directly activates the receptor to open the chloride channel. However, this information is not substantiated by robust, peer-reviewed studies.

Given the lack of specific data on this compound, it is informative to examine its parent compound, methaqualone. Extensive research on methaqualone has characterized it as a positive allosteric modulator (PAM) of the GABAA receptor. This means that methaqualone does not directly open the channel itself but enhances the effect of GABA when it binds. Studies have shown that methaqualone acts at a distinct site from benzodiazepines and barbiturates, likely within the transmembrane domain at the β(+)/α(-) subunit interface. Methaqualone exhibits complex pharmacology, acting as a PAM at most αβγ and some αβδ receptor subtypes, and even as a negative allosteric modulator (NAM) at the α6β1δ subtype.

It is plausible that this compound shares a similar modulatory mechanism with methaqualone, potentially interacting with the β subunit as part of an allosteric binding site. However, without dedicated studies, this remains speculative.

Quantitative Data: A Notable Absence

A thorough search of the scientific literature reveals a lack of specific quantitative data regarding this compound's binding affinity (Ki, Kd) or functional potency (EC50, IC50) at any GABAA receptor subtype, including those containing β subunits. Consequently, the creation of a comparative data table as requested is not possible.

For illustrative purposes, the table below presents a hypothetical structure for such data, based on the kind of information that would be generated from relevant experiments.

Table 1: Hypothetical Quantitative Data for this compound Activity at GABAA Receptor β Subtypes

| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (IC50, µM) - Antagonist Activity | Functional Assay (EC50, µM) - Agonist/PAM Activity |

| α1β1γ2 | Data not available | Data not available | Data not available |

| α1β2γ2 | Data not available | Data not available | Data not available |

| α1β3γ2 | Data not available | Data not available | Data not available |

Experimental Protocols: A General Overview

Due to the absence of specific published studies on this compound's antagonist activity at GABAA receptor β subtypes, detailed experimental protocols cannot be provided. However, the following section outlines the general methodologies that would be employed to investigate such interactions.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine if this compound binds to GABAA receptors containing specific β subunits and to quantify its binding affinity (Ki).

-

General Protocol:

-

Membrane Preparation: Cell lines (e.g., HEK293) are transiently or stably transfected to express specific combinations of GABAA receptor subunits (e.g., α1β2γ2). The cell membranes containing these receptors are then isolated.

-

Competition Binding: The prepared membranes are incubated with a known radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]flumazenil for the benzodiazepine site, or [3H]muscimol for the GABA binding site) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

-

Electrophysiological Assays (Two-Electrode Voltage Clamp)

This functional assay measures the flow of ions through the GABAA receptor channel in response to the application of compounds.

-

Objective: To determine if this compound acts as an antagonist, agonist, or allosteric modulator at GABAA receptors containing specific β subunits.

-

General Protocol:

-

Oocyte Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2). The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

-

Voltage Clamp Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

Compound Application: GABA is applied to the oocyte to elicit a baseline chloride current. To test for antagonist activity, this compound would be co-applied with GABA to see if it reduces the GABA-elicited current. To test for agonist activity, this compound would be applied alone. To test for positive modulatory activity, this compound would be applied in the presence of a low concentration of GABA to see if it enhances the current.

-

Data Analysis: The changes in current are measured and plotted against the concentration of the applied compound to generate a concentration-response curve, from which parameters like IC50 (for antagonists) or EC50 (for agonists/modulators) and maximal efficacy can be determined.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general concepts of GABAA receptor signaling and the workflows for the experimental protocols described above. It is important to reiterate that these are generalized diagrams and are not based on specific experimental data for this compound.

Caption: Hypothetical signaling pathway of this compound as a GABAA receptor antagonist.

References

Diproqualone's Engagement with Histaminic and Cyclooxygenase-1 (COX-1) Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative, exhibits a multifaceted pharmacological profile characterized by its sedative, anxiolytic, antihistaminic, and analgesic properties. This technical guide provides an in-depth analysis of this compound's activity at two key molecular targets: histaminic receptors and the cyclooxygenase-1 (COX-1) enzyme. While specific quantitative binding affinities and inhibitory concentrations for this compound are not extensively documented in publicly available literature, this guide synthesizes the known pharmacology of this compound, details the standard experimental protocols for assessing its activity, and illustrates the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of this compound and related compounds.

Introduction

This compound is a centrally acting compound that has been utilized for its therapeutic effects on the central nervous system. Its clinical utility is attributed to its interaction with multiple biological targets, including G-protein coupled receptors and enzymes involved in inflammatory pathways. Understanding the specific interactions of this compound with histaminic receptors and COX-1 is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy.

Activity at Histaminic Receptors

This compound is known to act as an antagonist at histamine receptors. Histamine receptors are a class of G-protein coupled receptors that are integral to various physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. There are four subtypes of histamine receptors: H1, H2, H3, and H4. This compound's antihistaminic effects are primarily attributed to its antagonist activity at these receptors.

Quantitative Data

| Receptor Subtype | Representative Antagonist | Typical Ki Range (nM) |

| H1 Receptor | Diphenhydramine | 1 - 50 |

| H2 Receptor | Cimetidine | 50 - 200 |

| H3 Receptor | Thioperamide | 1 - 20 |

| H4 Receptor | JNJ 7777120 | 5 - 50 |

| Note: This data is for illustrative purposes and does not represent specific values for this compound. |

Experimental Protocol: Radioligand Binding Assay for Histamine Receptors

The following protocol describes a standard in vitro radioligand binding assay used to determine the binding affinity of a test compound like this compound for histamine receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for histamine H1, H2, H3, and H4 receptors.

Materials:

-

Membrane preparations from cells expressing the specific human histamine receptor subtype (e.g., HEK293 or CHO cells).

-

Radioligand specific for each receptor subtype (e.g., [³H]-Mepyramine for H1, [³H]-Tiotidine for H2, [¹²⁵I]-Iodoproxyfan for H3, [³H]-Histamine for H4).

-

Unlabeled histamine (for non-specific binding determination).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound.

-

Total and Non-Specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled histamine).

-

Incubation Conditions: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Histamine H1 receptor activation typically leads to the activation of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound is presumed to block this signaling cascade by preventing the initial binding of histamine to the H1 receptor.

Activity at Cyclooxygenase-1 (COX-1)

This compound's analgesic and anti-inflammatory effects are partly due to its inhibition of the cyclooxygenase-1 (COX-1) enzyme. COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data

Similar to its activity at histamine receptors, specific IC50 values for this compound's inhibition of COX-1 are not well-documented in the available literature. The following table provides a reference for the COX-1 inhibitory activity of a well-known non-steroidal anti-inflammatory drug (NSAID).

| Enzyme | Representative Inhibitor | Typical IC50 Range (µM) |

| COX-1 | Ibuprofen | 10 - 50 |

| Note: This data is for illustrative purposes and does not represent a specific value for this compound. |

Experimental Protocol: In Vitro COX-1 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound like this compound against the COX-1 enzyme.

Objective: To determine the IC50 value of this compound for COX-1 inhibition.

Materials:

-

Purified ovine or human COX-1 enzyme.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

This compound (test compound).

-

Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin product).

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Prepare a working solution of COX-1 enzyme in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the COX-1 enzyme solution and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a strong acid).

-

Detection: Add the detection reagent and measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX-1 inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Mechanism of Action

By inhibiting COX-1, this compound blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. This reduction in prostaglandin synthesis is a key mechanism underlying its analgesic and anti-inflammatory effects.

Conclusion

This compound's pharmacological activity is complex, involving interactions with both histaminic receptors and the COX-1 enzyme. While specific quantitative data for these interactions are limited, the established methodologies and known signaling pathways provide a strong framework for further investigation. This technical guide serves as a foundational resource for researchers aiming to characterize the molecular pharmacology of this compound and to explore its potential in the development of new therapeutic agents. Future research should focus on generating precise quantitative data for this compound's activity at these targets to enable a more complete understanding of its therapeutic and potential side-effect profiles.

Diproqualone and its Potential as a Sigma-1 and Sigma-2 Receptor Antagonist: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Diproqualone, a quinazolinone derivative, has historically been recognized for its sedative, hypnotic, and analgesic properties, primarily attributed to its positive allosteric modulation of GABA-A receptors. However, the complex pharmacological profile of related compounds and the diverse functions of sigma receptors in cellular homeostasis and neurological processes warrant a thorough investigation into this compound's potential interactions with these enigmatic proteins. This technical guide provides an in-depth overview of the sigma-1 (σ1R) and sigma-2 (σ2R) receptors, their signaling pathways, and the established methodologies for their study. While direct evidence of this compound's affinity for sigma receptors is currently lacking in published literature, this document outlines a comprehensive framework for its evaluation as a potential σ1R and σ2R antagonist. By presenting the current understanding of sigma receptor antagonism and proposing a clear experimental path forward, this guide aims to stimulate and facilitate research into the broader pharmacological activities of this compound.

Introduction to Sigma Receptors

Initially misclassified as a subtype of opioid receptors, sigma receptors are now understood to be unique, ligand-operated chaperone proteins residing primarily in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1] They are distinct from classical G protein-coupled or ionotropic receptors and play crucial roles in regulating intracellular signaling, cellular stress responses, and neuronal function.[1] Two primary subtypes have been identified: sigma-1 (σ1R) and sigma-2 (σ2R).

The Sigma-1 Receptor (σ1R)

The σ1R is a 223-amino acid transmembrane protein that acts as an intracellular signaling modulator.[2] It interacts with a wide array of client proteins, including ion channels, G protein-coupled receptors (GPCRs), and kinases, to regulate their function.[3] The chaperone activity of σ1R is regulated by ligand binding and cellular stress signals.

The Sigma-2 Receptor (σ2R)

The σ2R, identified as transmembrane protein 97 (TMEM97), is also located in the ER and is implicated in cholesterol homeostasis and cellular proliferation.[4] It often forms a complex with the progesterone receptor membrane component 1 (PGRMC1). Overexpression of σ2R is observed in various cancer cell lines, making it a target for both diagnostics and therapeutics.

Signaling Pathways

Antagonism of σ1R and σ2R can modulate a variety of downstream signaling cascades. The following diagrams illustrate the key pathways associated with these receptors.

Quantitative Data for Known Sigma Receptor Antagonists

While data for this compound is unavailable, the following tables provide binding affinities for well-characterized sigma receptor antagonists to serve as a reference.

Table 1: Binding Affinities of Selected Sigma-1 Receptor Antagonists

| Compound | Ki (nM) for σ1R | Ki (nM) for σ2R | Selectivity (σ2/σ1) |

| Haloperidol | ~3-10 | ~3-10 | ~1 |

| BD-1063 | ~1-10 | >1000 | >100 |

| NE-100 | ~1-5 | ~100-500 | ~100 |

| S1RA (E-52862) | ~17 | >1000 | >58 |

Note: Ki values are approximate and can vary based on experimental conditions.

Table 2: Binding Affinities of Selected Sigma-2 Receptor Antagonists

| Compound | Ki (nM) for σ1R | Ki (nM) for σ2R | Selectivity (σ1/σ2) |

| Siramesine | ~100 | ~0.1-1 | >100 |

| RHM-4 | >1000 | ~1-5 | >200 |

| SM-21 | >1000 | ~10-50 | >20 |

| Ifenprodil | ~100-500 | ~10-50 | ~10 |

Note: Ki values are approximate and can vary based on experimental conditions.

Proposed Experimental Protocols for this compound

To ascertain the potential sigma-1 and sigma-2 receptor antagonism of this compound, a series of standard pharmacological assays are proposed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for σ1R and σ2R.

Protocol for σ1R Competitive Binding Assay:

-

Tissue Preparation: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig liver.

-

Radioligand: Use a selective σ1R radioligand, such as --INVALID-LINK---pentazocine, at a concentration near its Kd.

-

Incubation: Incubate the membrane homogenates with the radioligand and a range of concentrations of this compound.

-

Separation: Separate bound from free radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol for σ2R Competitive Binding Assay:

-

Tissue Preparation: Prepare membrane homogenates from a tissue source with high σ2R expression, such as rat liver.

-

Radioligand: Use a non-selective sigma radioligand like [³H]DTG.

-

Masking: Include a selective σ1R ligand (e.g., (+)-pentazocine) in excess to saturate σ1R sites, thus isolating binding to σ2R.

-

Incubation, Separation, and Quantification: Follow steps 3-5 as described for the σ1R assay.

-

Data Analysis: Calculate the Ki for σ2R as described above.

Functional Assays

Functional assays are necessary to determine whether this compound acts as an antagonist, agonist, or inverse agonist at sigma receptors.

Objective: To characterize the functional activity of this compound at σ1R and σ2R.

Proposed Functional Assay (Calcium Mobilization):

-

Cell Culture: Use a cell line endogenously expressing or transfected with σ1R or σ2R.

-

Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure baseline intracellular calcium levels.

-

Treatment:

-

To test for antagonist activity, pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a known sigma receptor agonist (e.g., PRE-084 for σ1R).

-

-

Measurement: Measure the change in intracellular calcium concentration following agonist stimulation.

-

Data Analysis: An antagonist effect would be observed as a dose-dependent inhibition of the agonist-induced calcium mobilization.

Conclusion and Future Directions

The sigma-1 and sigma-2 receptors represent promising therapeutic targets for a range of disorders, including neuropathic pain, neurodegenerative diseases, and cancer. While this compound's mechanism of action has traditionally been focused on the GABAergic system, its structural features do not preclude potential interactions with other receptor systems. The lack of data on this compound's affinity for sigma receptors highlights a significant gap in our understanding of its pharmacological profile.

The experimental framework proposed in this guide provides a clear and robust path to characterizing the potential sigma receptor antagonism of this compound. Should this compound be found to possess significant affinity and antagonist activity at either or both sigma receptor subtypes, it would open up new avenues for its therapeutic application and for the development of novel drug candidates based on its chemical scaffold. It is imperative for the scientific community to undertake these investigations to fully elucidate the molecular pharmacology of this compound.

References

- 1. Radioligand dissociation measurements: potential interference of rebinding and allosteric mechanisms and physiological relevance of the biological model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Central Nervous System Effects of Diproqualone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diproqualone is a quinazolinone derivative and an analogue of methaqualone, developed in the 1950s.[1] It has been marketed in some European countries for its sedative, anxiolytic, antihistamine, and analgesic properties.[1] The primary mechanism of action underlying its CNS effects is believed to be the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, similar to other sedative-hypnotics of its class.[1][2] Additionally, this compound is reported to exhibit antagonist activity at histamine receptors and inhibitory effects on the cyclooxygenase-1 (COX-1) enzyme, contributing to its antihistaminic and analgesic effects, respectively.[1] There is also speculation about its potential interaction with sigma-1 and sigma-2 receptors. This guide provides a comprehensive overview of the known CNS effects of this compound, its proposed mechanisms of action, and generalized experimental protocols for its pharmacological evaluation.

Mechanism of Action

This compound's diverse CNS effects stem from its interaction with multiple molecular targets. The primary and most characterized mechanism is its action on the GABA-A receptor complex.

GABA-A Receptor Modulation

This compound is classified as a GABAergic compound, acting as a positive allosteric modulator (PAM) of GABA-A receptors. Specifically, it is suggested to have agonist activity at the β subtype of the GABA-A receptor. By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the CNS. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This neuronal inhibition manifests as the sedative, anxiolytic, and anticonvulsant effects observed with this compound.

Other Potential CNS Targets

-

Histamine Receptors: this compound is reported to be an antagonist at all histamine receptors, which would contribute to its sedative and antihistaminic properties.

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 by this compound is believed to be the basis for its analgesic and anti-inflammatory effects.

-

Sigma Receptors: There are suggestions of potential agonist activity at both sigma-1 and sigma-2 receptors, though the clinical relevance of this is yet to be determined.

Quantitative Data Summary

As previously stated, specific quantitative data for this compound's binding affinities and functional potencies are not available in the peer-reviewed literature. The following tables are provided as a template for the types of data that would be necessary to fully characterize the pharmacological profile of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| GABA-A (β subtype) | e.g., [³H]Flunitrazepam | Rat cortical membranes | Data not available | - |

| Histamine H1 Receptor | e.g., [³H]Pyrilamine | Human recombinant | Data not available | - |

| Sigma-1 Receptor | e.g., --INVALID-LINK---Pentazocine | Guinea pig brain | Data not available | - |

| Sigma-2 Receptor | e.g., [³H]DTG | Rat liver | Data not available | - |

Table 2: Functional Potencies (EC50/IC50) of this compound

| Assay | Target/Effect | Preparation | Potency (nM) | Reference |

| Electrophysiology | GABA-A receptor potentiation | Xenopus oocytes expressing human recombinant receptors | EC50: Data not available | - |

| Enzyme Inhibition | COX-1 Inhibition | Purified ovine COX-1 | IC50: Data not available | - |

| Enzyme Inhibition | COX-2 Inhibition | Purified human recombinant COX-2 | IC50: Data not available | - |

Experimental Protocols

The following sections outline generalized experimental protocols that could be employed to determine the quantitative data presented in the tables above and to assess the in vivo CNS effects of this compound.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for its putative receptor targets.

General Protocol:

-